An In-depth Technical Guide to 3-Cyclohexylbutan-2-ol: Properties, Synthesis, and Synthetic Utility
An In-depth Technical Guide to 3-Cyclohexylbutan-2-ol: Properties, Synthesis, and Synthetic Utility
This guide provides a comprehensive technical overview of 3-Cyclohexylbutan-2-ol, a chiral secondary alcohol with significant potential as a versatile building block in synthetic organic chemistry, particularly for applications in drug discovery and development. This document delves into its chemical and physical properties, outlines robust synthetic protocols, explores its key chemical transformations, and discusses its prospective applications for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 3-Cyclohexylbutan-2-ol in Synthesis
In the landscape of modern medicinal chemistry, the development of novel synthetic pathways that utilize structurally unique and readily accessible chiral starting materials is of paramount importance.[1] Chiral secondary alcohols, such as 3-Cyclohexylbutan-2-ol, are valuable precursors due to their inherent stereochemistry, which can be leveraged to control the stereochemical outcome of subsequent reactions. The presence of a cyclohexyl moiety adjacent to the stereocenter offers a lipophilic scaffold that is frequently encountered in pharmacologically active molecules, making this compound a particularly interesting starting point for the synthesis of novel chemical entities.
This guide will demonstrate the utility of 3-Cyclohexylbutan-2-ol as a strategic intermediate, focusing on its preparation and its transformation into other key synthetic building blocks.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a compound, along with its hazard profile, is fundamental for its safe and effective use in a laboratory setting.
Chemical and Physical Properties
The key physicochemical properties of 3-Cyclohexylbutan-2-ol are summarized in the table below. These computed properties provide essential information for handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | PubChem[2] |
| Molecular Weight | 156.27 g/mol | PubChem[2] |
| IUPAC Name | 3-cyclohexylbutan-2-ol | PubChem[2] |
| CAS Number | 76019-87-9 | PubChem[2] |
| SMILES | CC(C(C)O)C1CCCCC1 | PubChem[2] |
| XLogP3-AA (LogP) | 3.5 | PubChem[2] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |
Safety and Handling
3-Cyclohexylbutan-2-ol is classified with several hazard statements, indicating the need for careful handling and the use of appropriate personal protective equipment (PPE).
GHS Hazard Statements: [2]
-
H301 (Toxic if swallowed): Indicates acute oral toxicity.
-
H315 (Causes skin irritation): Requires the use of protective gloves.
-
H318 (Causes serious eye damage): Mandates the use of safety goggles or a face shield.
-
H335 (May cause respiratory irritation): Work should be conducted in a well-ventilated fume hood.
Precautionary Measures:
-
Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment: Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Synthesis of 3-Cyclohexylbutan-2-ol
As a chiral secondary alcohol, 3-Cyclohexylbutan-2-ol can be synthesized through established and reliable organic transformations. Two primary and highly effective methods are the Grignard reaction and the reduction of the corresponding ketone.
Synthesis via Grignard Reaction
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of secondary alcohols from aldehydes.[3][4][5]
Reaction Scheme:
-
Route A: Reaction of acetaldehyde with cyclohexylmagnesium bromide.
-
Route B: Reaction of cyclohexanecarbaldehyde with methylmagnesium bromide.
Experimental Protocol (General Procedure): [6]
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of the corresponding alkyl or cycloalkyl halide (e.g., bromocyclohexane for Route A) in anhydrous diethyl ether or THF is added dropwise to initiate the reaction. The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux.
-
Addition of the Aldehyde: The Grignard reagent is cooled in an ice bath, and a solution of the aldehyde (e.g., acetaldehyde for Route A) in the same anhydrous solvent is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
Synthesis via Reduction of 3-Cyclohexylbutan-2-one
The reduction of a ketone is another common and efficient method for the synthesis of secondary alcohols. This route is particularly useful if the ketone, 3-cyclohexylbutan-2-one, is readily available.
Reaction Scheme:
Experimental Protocol (General Procedure): [7][8]
-
Reaction Setup: In a round-bottom flask, 3-cyclohexylbutan-2-one is dissolved in a suitable protic solvent, such as methanol or ethanol.
-
Addition of Reducing Agent: The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise. The reaction is typically stirred for a few hours at room temperature.
-
Workup and Purification: The reaction is quenched by the slow addition of water or dilute acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like diethyl ether or ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude alcohol, which can be further purified by distillation or chromatography.
Causality in Method Selection: The choice between the Grignard reaction and ketone reduction often depends on the commercial availability and cost of the starting materials. The Grignard synthesis builds the carbon skeleton and the alcohol functionality in a single step, while the reduction method is straightforward if the ketone is accessible. For stereoselective synthesis, the reduction of the prochiral ketone using chiral reducing agents or biocatalysts offers an excellent strategy for obtaining enantiomerically enriched 3-cyclohexylbutan-2-ol.[1]
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.
-
Cyclohexyl Protons: A complex multiplet in the range of approximately 0.9-1.8 ppm.
-
Methyl Protons (on butan- chain): Two doublets, one for the methyl group adjacent to the CH-OH group and another for the methyl group on the carbon bearing the cyclohexyl ring.
-
Methine Protons (on butan- chain): Two multiplets, one for the CH-OH proton and another for the CH proton attached to the cyclohexyl group. The CH-OH proton signal's chemical shift will be dependent on the solvent and concentration.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is highly variable depending on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. For 3-cyclohexylbutan-2-ol, ten distinct signals are expected.
-
Cyclohexyl Carbons: Multiple signals in the aliphatic region, typically between 25-45 ppm.
-
Methyl Carbons: Two signals in the upfield region (around 10-25 ppm).
-
Methine Carbons: Two signals, with the carbon bearing the hydroxyl group being the most deshielded of the sp³ carbons (typically 65-75 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.[9][10]
| Wavenumber (cm⁻¹) | Bond Vibration | Appearance |
| ~3600-3200 | O-H (alcohol) | Strong, broad |
| ~2960-2850 | C-H (sp³) | Strong, sharp |
| ~1100-1000 | C-O (alcohol) | Strong, sharp |
Mass Spectrometry (Predicted)
In mass spectrometry, alcohols often exhibit characteristic fragmentation patterns.[11][12]
-
Molecular Ion (M⁺): A peak at m/z = 156, which may be weak or absent due to the instability of the molecular ion of alcohols.
-
Loss of Water (M-18): A peak at m/z = 138, corresponding to the loss of a water molecule.
-
Alpha-Cleavage: Fragmentation adjacent to the oxygen atom is common. This would lead to fragment ions corresponding to the loss of a methyl group (m/z = 141) or the loss of the cyclohexyl-ethyl group. A prominent peak at m/z = 45, corresponding to [CH₃CH=OH]⁺, is expected from cleavage between C2 and C3.
Key Chemical Reactions and Mechanisms
3-Cyclohexylbutan-2-ol, as a secondary alcohol, undergoes several important chemical transformations that are foundational in organic synthesis.
Oxidation to 3-Cyclohexylbutan-2-one
The oxidation of secondary alcohols to ketones is a fundamental and highly efficient transformation.[13][14] A variety of oxidizing agents can be employed, with Pyridinium Chlorochromate (PCC) being a common choice for its mildness and high yield.[15][16]
Reaction Scheme:
Mechanism of Oxidation with PCC: [13]
-
Formation of Chromate Ester: The alcohol oxygen attacks the chromium atom of PCC, followed by proton transfer to form a chromate ester intermediate.
-
E2-like Elimination: A base (such as pyridine) removes the proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and the formation of the carbon-oxygen double bond of the ketone.
Experimental Protocol (General Procedure): [17]
-
Reaction Setup: To a stirred suspension of PCC in anhydrous dichloromethane (DCM) in a round-bottom flask, a solution of 3-cyclohexylbutan-2-ol in anhydrous DCM is added dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred vigorously for a few hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is diluted with diethyl ether and passed through a short plug of silica gel to remove the chromium byproducts. The filtrate is concentrated under reduced pressure to yield the crude ketone, which can be purified by distillation or column chromatography.
The resulting ketone, 3-cyclohexylbutan-2-one, is a valuable prochiral intermediate for further stereoselective additions.
Dehydration to Alkenes
The acid-catalyzed dehydration of 3-cyclohexylbutan-2-ol is an elimination reaction that yields a mixture of isomeric alkenes.[18][19] The reaction typically follows an E1 mechanism for secondary alcohols.[20]
Reaction Scheme and Products:
The dehydration of 3-cyclohexylbutan-2-ol can lead to the formation of two constitutional isomers, with the potential for E/Z isomerism in one of them, in accordance with Zaitsev's rule, which predicts the more substituted alkene as the major product.
Mechanism of Dehydration (E1): [20][21]
-
Protonation of the Hydroxyl Group: The alcohol is protonated by the acid catalyst, converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation intermediate.
-
Deprotonation to Form the Alkene: A base (water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming the carbon-carbon double bond. Removal of a proton from the more substituted adjacent carbon leads to the thermodynamically more stable (major) product.
Applications in Drug Discovery and Development
While specific applications of 3-Cyclohexylbutan-2-ol are not extensively documented, its structural features make it a promising candidate for use in medicinal chemistry and drug discovery.
-
Chiral Building Block: As a chiral secondary alcohol, it can be used in the asymmetric synthesis of more complex molecules.[1][22][23][24] The stereocenter can be retained or inverted, or it can be used to direct the stereochemistry of new chiral centers.
-
Introduction of a Cyclohexyl Moiety: The cyclohexyl group is a common lipophilic motif in many drug molecules, contributing to favorable pharmacokinetic properties such as membrane permeability and metabolic stability.
-
Scaffold for Library Synthesis: 3-Cyclohexylbutan-2-ol and its derivatives can serve as scaffolds for the generation of compound libraries for high-throughput screening in drug discovery programs.
The synthetic transformations outlined in this guide, particularly the oxidation to the ketone and subsequent stereoselective reactions, provide a clear pathway for the elaboration of this molecule into a diverse range of potential drug candidates.
Conclusion
3-Cyclohexylbutan-2-ol is a valuable and versatile chiral building block with significant potential for applications in synthetic organic chemistry, particularly in the fields of pharmaceutical research and development. Its straightforward synthesis, well-defined chemical reactivity, and desirable structural features make it an attractive starting material for the construction of complex molecular targets. This guide provides a solid foundation of its chemical properties, synthesis, and reactivity to enable its effective utilization in the laboratory.
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